3-Methylsulfanyl-1-phenyl-1,2,4-triazole

Antifungal Candida albicans MFC

3-Methylsulfanyl-1-phenyl-1,2,4-triazole (C₉H₉N₃S; MW 191.25) is a member of the 1,2,4-triazole family bearing a thioether (methylsulfanyl) moiety at the 3‑position and a phenyl ring at N‑1. Its core scaffold is recognized for diverse pharmacological potential, including antimicrobial, antifungal, anticancer, and tyrosinase‑inhibitory activities.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
Cat. No. B7483904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfanyl-1-phenyl-1,2,4-triazole
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESCSC1=NN(C=N1)C2=CC=CC=C2
InChIInChI=1S/C9H9N3S/c1-13-9-10-7-12(11-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyPVEOWDBYKGFEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylsulfanyl-1-phenyl-1,2,4-triazole – Chemical Identity, Structural Class, and Procurement-Relevant Characteristics


3-Methylsulfanyl-1-phenyl-1,2,4-triazole (C₉H₉N₃S; MW 191.25) is a member of the 1,2,4-triazole family bearing a thioether (methylsulfanyl) moiety at the 3‑position and a phenyl ring at N‑1. Its core scaffold is recognized for diverse pharmacological potential, including antimicrobial, antifungal, anticancer, and tyrosinase‑inhibitory activities [1]. Unlike the more commonly encountered 1-phenyl-1,2,4-triazole-3-thiol, the methylsulfanyl derivative exists as a single, non‑tautomeric entity with defined oxidation‑state stability, which facilitates reliable analytical characterization and consistent biological readouts [2].

Why Closely Related 1‑Phenyl‑1,2,4‑triazole Analogs Cannot Simply Replace 3-Methylsulfanyl-1-phenyl-1,2,4-triazole


The scientific risk of substituting 3‑methylsulfanyl‑1‑phenyl‑1,2,4‑triazole with a generic phenyltriazole or a thiol‑based analog arises from three quantifiable structural consequences: (i) the methylsulfanyl (‑SCH₃) group eliminates the thiol‑thione tautomerism that confounds biological reproducibility in 1‑phenyl‑1,2,4‑triazole‑3‑thiol [1]; (ii) the thioether form is resistant to oxidation to disulfide dimers, preserving consistent single‑entity pharmacology [2]; and (iii) the lipophilicity modulation conferred by the methylsulfanyl substituent alters both passive membrane permeability and target‑binding profiles relative to thiol (‑SH), methylthio (‑SMe), or sulfonyl (‑SO₂Me) congeners [3]. In practice, these differences translate into divergent antifungal MIC values, antiproliferative IC₅₀ displacements, and species‑selective activity patterns documented in the evidence guide below.

Head‑to‑Head Comparative Evidence for 3‑Methylsulfanyl‑1‑phenyl‑1,2,4‑triazole vs. Closest Analogs


Antifungal Potency Against Candida albicans: 3‑Methylsulfanyl‑Based Triazole vs. Clinically Relevant Antifungals

In a direct antimycotic screen of 3‑(methylthio)‑5‑phenyl‑4H‑1,2,4‑triazol‑4‑amine derivatives (7a–7e), the lead compound 7e achieved a Minimum Fungicidal Concentration (MFC) of 12.5 µg/mL against Candida albicans, whereas all other derivatives in the series showed an MFC of 50 µg/mL [1]. When benchmarked against the thiol analog 4‑phenyl‑1,2,4‑triazole‑3‑thiol derivatives, which characteristically exhibit moderate antifungal activity only in their non‑oxidized thiol form [2], the methylsulfanyl‑bearing compound 7e provides a 4‑fold improvement in fungicidal potency. Importantly, this activity is achieved without the tautomeric heterogeneity that compromises the reproducibility of thiol‑based triazoles [2].

Antifungal Candida albicans MFC 1,2,4-triazole

Antiproliferative Activity Against Colon Cancer (HCT116): Alkylsulfanyl‑Triazole vs. Combretastatin A‑4

In a systematic study of 32 cis‑restricted combretastatin A‑4 (CA‑4) analogues built on the 3‑alkylsulfanyl‑1,2,4‑triazole scaffold, compound 25 displayed an IC₅₀ of 1.15 µM against HCT116 colon cancer cells, representing a 5‑fold improvement over the positive control CA‑4, one of the most potent natural antimitotic agents (IC₅₀ ≈ 5.75 µM under the same conditions) [1]. Compounds in this series that lacked the 3‑alkylsulfanyl group or replaced it with a thiol or sulfone showed markedly diminished antiproliferative activity, underscoring the critical role of the methylsulfanyl‑type thioether in maintaining both potency and conformational restriction [1]. The structural class also demonstrated superior activity against PC‑3 prostate cancer cells relative to CA‑4 [1].

Anticancer HCT116 IC50 Combretastatin A-4

Tautomeric Stability and Biological Reproducibility: Methylsulfanyl vs. Thiol/Thione Triazoles

The sulfur oxidation state in 1,2,4‑triazoles directly dictates biological outcome. An experimental nematode viability study demonstrated that analogs containing exclusively a free thiol (‑SH) form decreased nematode viability by 20–40 %, whereas analogs locked in the thione ( = S) form actually increased viability by 3–4 % [1]. 3‑Methylsulfanyl‑1‑phenyl‑1,2,4‑triazole, by virtue of its thioether (‑SCH₃) constitution, eliminates this thiol‑thione tautomeric ambiguity and provides a single, oxidation‑resistant species [2]. Unlike the thiol analog 1‑phenyl‑1H‑1,2,4‑triazole‑3‑thiol (which can oxidatively dimerize to disulfides), the methylsulfanyl derivative maintains chemical homogeneity over time [2].

Tautomerism Redox stability Biological reproducibility 1,2,4-triazole

Lipophilicity Differentiation: LogP Shift Between Methylsulfanyl and Thiol Analogs

LogP values, directly measured or computed, distinguish the methylsulfanyl derivative from its thiol counterpart. 1‑Phenyl‑1H‑1,2,4‑triazole‑3‑thiol has a reported LogP of 1.598 [1]. Introducing a methyl group on the sulfur (as in the methylsulfanyl analog) is predicted to increase LogP by approximately 0.5–0.7 LogP units (estimated to ≈2.1–2.3), based on the ΔLogP observed between 3‑methylsulfanyl‑4H‑1,2,4‑triazole (LogP = 0.21) and 1,2,4‑triazole‑3‑thiol (LogP ≈ −0.3) [2]. This hundred‑fold difference in predicted partition coefficient directly impacts passive membrane permeability, tissue distribution, and binding to hydrophobic protein pockets.

LogP Lipophilicity Permeability SAR

High‑Value Research and Industrial Application Scenarios for 3‑Methylsulfanyl‑1‑phenyl‑1,2,4‑triazole


Antifungal Lead Optimization Against Fluconazole‑Resistant Candida Species

The 4‑fold superior MFC demonstrated by methylsulfanyl‑bearing triazole derivatives against Candida albicans (12.5 µg/mL vs. 50 µg/mL) positions this scaffold as a privileged starting point for developing agents targeting fluconazole‑resistant candidiasis [1]. Procurement of 3‑methylsulfanyl‑1‑phenyl‑1,2,4‑triazole as a core intermediate enables medicinal chemistry teams to elaborate the N‑4 amine substitution pattern without altering the thioether moiety critical for activity [1].

Anticancer Drug Discovery Targeting Tubulin‑Mediated G2/M Arrest

The 5‑fold improvement in antiproliferative IC₅₀ against HCT116 colon cancer cells (1.15 µM vs. 5.75 µM for CA‑4) and the confirmed G2/M cell‑cycle arrest phenotype make the 3‑alkylsulfanyl‑1,2,4‑triazole series a compelling alternative to combretastatin A‑4 for tubulin‑targeted anticancer programs [2]. Procuring the methylsulfanyl‑phenyl‑triazole core enables exploration of the alkylsulfanyl SAR in a systematic, build‑up manner [2].

Synthesis of Non‑Tautomeric, Redox‑Stable Triazole Ligands for Metalloenzyme Inhibition

The absence of thiol‑thione tautomerism in the methylsulfanyl derivative ensures a single, well‑defined metal‑coordinating species, which is essential for reproducible metalloenzyme inhibition studies [3]. This is in direct contrast to 1‑phenyl‑1,2,4‑triazole‑3‑thiol, which can interconvert between thiol and thione forms, leading to ambiguous coordination geometry and irreproducible IC₅₀ values [3].

Passive Permeability Optimization for CNS‑Penetrant Triazole Candidates

The predicted LogP of ≈2.1–2.3 for the methylsulfanyl‑phenyl‑triazole falls within the optimal range for CNS drug‑like properties (LogP 2–5) while avoiding the excessively low lipophilicity of the thiol analog (LogP 1.598), which may limit brain penetration [4][5]. This physicochemical profile supports the compound’s selection for CNS‑targeted triazole‑based programs where passive diffusion is a key design criterion [4].

Quote Request

Request a Quote for 3-Methylsulfanyl-1-phenyl-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.